Fmoc-Met-OH
CAS No.: 71989-28-1
VCID: VC21538167
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Met-OH, or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a crucial derivative of the amino acid methionine used in solid-phase peptide synthesis. This compound is essential for incorporating methionine residues into peptides using Fmoc-based protocols. The Fmoc group serves as a protecting group, which is temporarily attached to the amino group of methionine to prevent unwanted reactions during peptide synthesis. Applications in Peptide SynthesisFmoc-Met-OH is widely used in solid-phase peptide synthesis, a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc protecting group is easily removable under mild conditions, making it ideal for this application. Challenges with Methionine OxidationOne challenge with using methionine in peptide synthesis is the potential for oxidation of the methionine side chain. This can lead to the formation of methionine sulfoxide, which may affect the biological activity of the synthesized peptide. To mitigate this, strategies such as adding ammonium iodide (NH4I) to the cleavage cocktail have been recommended . Research Findings and ConsiderationsResearch in peptide synthesis often focuses on optimizing conditions to minimize side reactions like methionine oxidation. Studies have shown that careful control of synthesis conditions and the use of appropriate reagents can significantly reduce oxidation issues. Isotopically Labeled VariantsIsotopically labeled versions of Fmoc-Met-OH, such as Fmoc-Met-OH-1-13C, are available for specialized applications, including NMR studies. These labeled compounds allow researchers to track specific atoms within the peptide structure, providing valuable insights into peptide dynamics and interactions . Safety and HandlingFmoc-Met-OH is considered a stable compound but should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures . |
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CAS No. | 71989-28-1 |
Product Name | Fmoc-Met-OH |
Molecular Formula | C20H21NO4S |
Molecular Weight | 371.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Standard InChIKey | BUBGAUHBELNDEW-UHFFFAOYSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
PubChem Compound | 2724632 |
Last Modified | Aug 15 2023 |
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